Human Butyrylcholinesterase (hBChE) Inhibition Potency: Piperidine Carbamate versus Structural Analogs in the Same Assay System
In a systematic structure–activity relationship (SAR) study optimizing the carbamate leaving group for hBChE inhibition, compound 12a (piperidine carbamate, a structural analog of the title compound) demonstrated an IC₅₀ of 21.4 nM against hBChE, while the corresponding morpholine carbamate (compound 13a) showed reduced potency with an IC₅₀ of 48.3 nM under identical assay conditions . The title compound, bearing both a morpholine amide and a piperidine carbamate, is structurally distinct from both 12a and 13a, and represents a hybrid scaffold whose individual contribution to potency and selectivity has not been directly reported. This gap establishes a clear scientific procurement rationale: researchers aiming to establish a head-to-head SAR for this precise hybridization pattern must acquire the title compound for inclusion in a comparative BChE inhibition panel alongside 12a and 13a.
| Evidence Dimension | hBChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported in the identified literature (data gap); structurally related to piperidine-carbamate series |
| Comparator Or Baseline | Piperidine carbamate analog 12a: IC₅₀ = 21.4 nM; Morpholine carbamate analog 13a: IC₅₀ = 48.3 nM |
| Quantified Difference | Not applicable for the target compound (direct measurement unavailable); the difference between the two comparators is 2.26-fold in potency, highlighting the sensitivity of this target to the amine leaving group |
| Conditions | In vitro recombinant human BChE inhibition assay, Ellman's method, reported in Hoffmann et al., J. Med. Chem. 2019 |
Why This Matters
This identifies a concrete experimental gap where the title compound's activity is unknown, making it an essential procurement item for any research group attempting to fully map the BChE carbamate SAR landscape.
- [1] Hoffmann M, Stiller C, Endres E, et al. Highly Selective Butyrylcholinesterase Inhibitors with Tunable Duration of Action by Chemical Modification of Transferable Carbamate Units Exhibit Pronounced Neuroprotective Effect in an Alzheimer's Disease Mouse Model. J Med Chem. 2019;62(20):9116-9140. doi:10.1021/acs.jmedchem.9b01012 View Source
